4-Fluorophenyl 4-ethylbenzoate
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Overview
Description
4-Fluorophenyl 4-ethylbenzoate is an organic compound with the molecular formula C15H13FO2. It is a fluorinated ester, which means it contains a fluorine atom attached to a phenyl ring and an ester functional group. This compound is known for its applications in various fields, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-ethylbenzoate typically involves the esterification of 4-fluorophenol with 4-ethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid or 4-fluoroacetophenone.
Reduction: 4-Fluorophenyl 4-ethylbenzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl 4-ethylbenzoate has several applications in scientific research:
Materials Science: It is used in the development of liquid crystalline materials for display technologies and other optical applications.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Environmental Studies: Research on the photolysis and degradation of fluorinated compounds in aquatic environments has included studies on this compound.
Corrosion Inhibition: It has been incorporated into coatings to enhance water resistance and protect metal surfaces from corrosion.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-ethylbenzoate in various applications depends on its chemical structure and reactivity:
Photolysis: Under ultraviolet (UV) light, the compound undergoes photodegradation, leading to the cleavage of C–O and C–F bonds.
Corrosion Inhibition: When used in coatings, the compound forms a stable protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorophenyl 4-ethylbenzoate: Similar in structure but contains a cyano group instead of a hydrogen atom on the phenyl ring.
4-Fluorophenyl 4-pentylbenzoate: Similar ester structure but with a pentyl group instead of an ethyl group.
Uniqueness
4-Fluorophenyl 4-ethylbenzoate is unique due to its specific combination of a fluorine atom and an ethyl group on the benzoate ester. This combination imparts distinct physical and chemical properties, such as its liquid crystalline behavior and reactivity in photolysis and substitution reactions .
Properties
IUPAC Name |
(4-fluorophenyl) 4-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSNZOPVYRFOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545858 |
Source
|
Record name | 4-Fluorophenyl 4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100633-60-1 |
Source
|
Record name | 4-Fluorophenyl 4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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